molecular formula C24H24N2O4S B14809563 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B14809563
M. Wt: 436.5 g/mol
InChI Key: RTTBIYLYYCTBMA-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an indole moiety, a sulfonyl group, and a phenoxyacetamide group. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl group. The final step involves the coupling of the phenoxyacetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide: shares similarities with other sulfonyl-containing compounds and indole derivatives.

    Sulfonylureas: These compounds also contain a sulfonyl group and are used in various applications, including as herbicides and pharmaceuticals.

    Indole-3-acetic acid: An indole derivative used in plant growth regulation.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H24N2O4S/c1-17-7-8-18(2)23(15-17)30-16-24(27)25-20-9-11-21(12-10-20)31(28,29)26-14-13-19-5-3-4-6-22(19)26/h3-12,15H,13-14,16H2,1-2H3,(H,25,27)

InChI Key

RTTBIYLYYCTBMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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